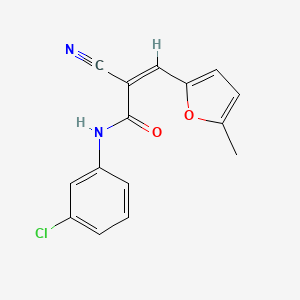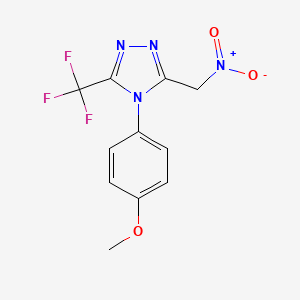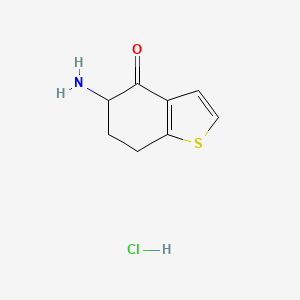![molecular formula C16H10ClN3S B2964604 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile CAS No. 637748-78-8](/img/structure/B2964604.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C22H14ClN3OS . It features a benzothiazole ring, a chlorophenyl group, and a nitrile group. The (2R) configuration indicates the stereochemistry around the central piperidinium ring. The molecular weight is approximately 396.5 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Corrosion Inhibition
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile, as a derivative of benzothiazole, shows potential as a corrosion inhibitor. Hu et al. (2016) studied two benzothiazole derivatives for their effectiveness in inhibiting steel corrosion in a hydrochloric acid solution, demonstrating significant inhibition efficiencies and stability Hu et al., 2016.
Synthetic Applications
Benzothiazole derivatives have been utilized in various synthetic applications. Al-Omran and El-Khair (2014) reported a new route for synthesizing benzothiazole derivatives, highlighting their versatility in chemical synthesis Al-Omran & El-Khair, 2014.
Antimicrobial Activity
Benzothiazole derivatives also exhibit antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized benzothiazole-amino-pyridine derivatives and evaluated their in vitro antimicrobial activity, observing variable and modest effectiveness against bacterial and fungal strains Patel, Agravat, & Shaikh, 2011.
Pharmaceutical Research
In the realm of pharmaceutical research, benzothiazole derivatives have shown potential. For instance, Repický, Jantová, and Cipak (2009) studied a benzothiazole derivative, AMBAN, for its cytotoxic effects against tumor cells, revealing its capability to induce apoptosis in human leukemia cells Repický, Jantová, & Cipak, 2009.
Heterocyclic Compound Synthesis
Benzothiazole-based compounds are important in the synthesis of heterocyclic compounds. Darweesh et al. (2016) utilized benzothiazole derivatives in creating novel heterocycles, showcasing their utility in organic synthesis Darweesh, Mekky, Salman, & Farag, 2016.
Quantum Chemical Studies
Benzothiazole derivatives are also studied in quantum chemistry for their properties. Kaya et al. (2016) conducted theoretical studies on benzothiazole derivatives to predict their corrosion inhibition performances, demonstrating the interplay between theoretical chemistry and practical applications Kaya et al., 2016.
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-chloroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-12-4-3-5-13(8-12)19-10-11(9-18)16-20-14-6-1-2-7-15(14)21-16/h1-8,10,19H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIYTQNMSLDFGS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)
![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiadiazole-4-carboxamide](/img/structure/B2964528.png)


![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)

![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)
![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)